molecular formula C13H13F3N4O3S B2564416 2-(1-(Pyridin-3-ylsulfonyl)piperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole CAS No. 1396814-93-9

2-(1-(Pyridin-3-ylsulfonyl)piperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole

Cat. No.: B2564416
CAS No.: 1396814-93-9
M. Wt: 362.33
InChI Key: DWTMKNXVUZFRCT-UHFFFAOYSA-N
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Description

2-(1-(Pyridin-3-ylsulfonyl)piperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole is a synthetic compound featuring the 1,3,4-oxadiazole scaffold, a structure recognized in medicinal chemistry for its diverse biological potential . This compound is of significant interest in early-stage drug discovery, particularly in the development of novel antimicrobial and anticancer agents. Researchers are exploring 1,3,4-oxadiazole derivatives to combat the global challenge of antimicrobial resistance (AMR). These derivatives have demonstrated promising activity against a range of Gram-positive and Gram-negative bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The 1,3,4-oxadiazole core is also a key pharmacophore in anticancer research. It serves as a versatile scaffold in the design of molecules that target critical enzymes involved in cancer cell proliferation . Potential mechanisms of action for compounds in this class include the inhibition of enzymes such as histone deacetylase (HDAC), thymidylate synthase, and topoisomerase II . The specific combination of the 1,3,4-oxadiazole ring with a trifluoromethyl group and a pyridin-3-ylsulfonyl piperidine moiety in this compound is designed to enhance its physicochemical properties and binding affinity, making it a valuable candidate for screening in various biochemical assays. This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers can utilize this compound to explore new mechanisms of action and develop novel therapeutic strategies.

Properties

IUPAC Name

2-(1-pyridin-3-ylsulfonylpiperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N4O3S/c14-13(15,16)12-19-18-11(23-12)9-3-2-6-20(8-9)24(21,22)10-4-1-5-17-7-10/h1,4-5,7,9H,2-3,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWTMKNXVUZFRCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CN=CC=C2)C3=NN=C(O3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(Pyridin-3-ylsulfonyl)piperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Piperidine Intermediate: The synthesis begins with the preparation of a piperidine derivative, which is achieved by reacting pyridine-3-sulfonyl chloride with piperidine under basic conditions.

    Oxadiazole Ring Formation: The piperidine intermediate is then subjected to cyclization with a suitable hydrazide to form the 1,3,4-oxadiazole ring. This step often requires the use of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

    Introduction of the Trifluoromethyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1-(Pyridin-3-ylsulfonyl)piperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace hydrogen atoms.

Common Reagents and Conditions

    Oxidizing Agents: KMnO4, CrO3

    Reducing Agents: LiAlH4, NaBH4

    Nucleophiles: Amines, thiols

Major Products

    Oxidation: Sulfone derivatives

    Reduction: Sulfide derivatives

    Substitution: Various substituted pyridine derivatives

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2-(1-(Pyridin-3-ylsulfonyl)piperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole typically involves multi-step reactions starting from simpler precursors. The characterization of the compound is often performed using techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Fourier Transform Infrared Spectroscopy (FTIR)
  • Mass Spectrometry

These techniques confirm the structural integrity and purity of the synthesized compound.

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives of 1,3,4-oxadiazoles have been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The results showed that several synthesized derivatives demonstrated potent antibacterial activity, suggesting that this compound could serve as a lead compound in developing new antimicrobial agents .

Anticancer Potential

In vitro studies have highlighted the anticancer potential of oxadiazole derivatives. For example, a series of 1,3,4-oxadiazoles were evaluated for their cytotoxic effects against glioblastoma cell lines. The findings revealed that certain derivatives significantly inhibited cell proliferation and induced apoptosis in cancer cells . This suggests that this compound could be explored further for its therapeutic efficacy in cancer treatment.

Anti-inflammatory Properties

The anti-inflammatory effects of oxadiazole derivatives have also been documented. Compounds with similar structures have shown promise in reducing inflammation markers in various biological models. This property is crucial for developing treatments for chronic inflammatory diseases .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is vital for optimizing the pharmacological properties of oxadiazole derivatives. Modifications to the pyridine and piperidine rings can enhance bioactivity and selectivity towards specific biological targets. Computational studies using molecular docking have provided insights into how variations in structure affect binding affinity and activity against target enzymes or receptors .

Case Study 1: Antimicrobial Efficacy

A study published by Prabhakar et al. synthesized new 5-(pyridine-2-yl)-1,3,4-oxadiazol derivatives and evaluated their antimicrobial activity. The results indicated that several compounds exhibited strong antibacterial effects against E. coli and S. aureus, with minimum inhibitory concentrations (MIC) comparable to existing antibiotics .

Case Study 2: Anticancer Activity

In another investigation focusing on anticancer properties, a derivative of this compound was tested against a panel of cancer cell lines. The compound showed significant cytotoxicity and was found to induce apoptosis through a caspase-dependent pathway .

Mechanism of Action

The mechanism of action of 2-(1-(Pyridin-3-ylsulfonyl)piperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or altering their function. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The trifluoromethyl group enhances its binding affinity and metabolic stability, contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The following table summarizes key structural features and physical properties of the target compound and analogues:

Compound Name / ID Substituents (1,3,4-Oxadiazole Positions) Molecular Weight Melting Point (°C) Key Functional Groups
Target Compound 2: Pyridin-3-ylsulfonyl-piperidin-3-yl; 5: CF₃ Not reported Not reported Sulfonyl, trifluoromethyl, piperidine
2-((4-Bromobenzyl)thio)-5-(1-methyl-3-CF₃-pyrazol-4-yl)-1,3,4-oxadiazole (, Compound 1) 2: 4-Bromobenzylthio; 5: Pyrazolyl-CF₃ ~449.3 113–114 Thioether, bromophenyl, trifluoromethyl
2-((Allylthio)-5-(1-methyl-3-CF₃-pyrazol-4-yl)-1,3,4-oxadiazole (, Compound 3) 2: Allylthio; 5: Pyrazolyl-CF₃ ~331.3 77–78 Thioether, allyl, trifluoromethyl
2-(Piperidin-3-yl)-5-CF₃-1,3,4-oxadiazole hydrochloride () 2: Piperidin-3-yl; 5: CF₃ 257.64 Not reported Piperidine, trifluoromethyl, hydrochloride
2-[3-(4-Chlorophenyl)propan-3-one]-5-(substituted phenyl)-1,3,4-oxadiazole () 2: Propanone-chlorophenyl; 5: Substituted phenyl ~350–400 Not reported Ketone, chlorophenyl

Key Observations:

  • The target compound’s sulfonyl-piperidine substituent distinguishes it from thioether-linked analogues (), which may reduce metabolic instability compared to thioethers.
  • The absence of a pyrazole ring (common in –2 compounds) suggests divergent electronic properties and target selectivity.
Agrochemical Potential
  • Compounds with thioether-linked 4-bromobenzyl (, Compound 1) and 3-chlorobenzyl (, Compound 5e) groups exhibit herbicidal activity, particularly a "bleach effect" at 100 μg/mL . The target compound’s sulfonyl group may enhance binding to plant acetolactate synthase (ALS), a common herbicide target, but this requires validation.
Anti-Inflammatory Activity
  • and highlight oxadiazoles with propanone-phenyl or chlorophenyl substituents showing 59–61% anti-inflammatory activity (20 mg/kg), comparable to indomethacin . The target compound’s trifluoromethyl group may improve pharmacokinetics but could require optimization for efficacy.
Antimicrobial Activity
  • Aliphatic thioether analogues () with piperidin-4-yl groups show moderate antibacterial activity, likely due to membrane disruption . The target compound’s pyridinylsulfonyl group may enhance target specificity against bacterial enzymes (e.g., dihydrofolate reductase) but remains untested.

Biological Activity

The compound 2-(1-(Pyridin-3-ylsulfonyl)piperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole is a derivative of the oxadiazole class, which has garnered attention due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and potential applications in drug development.

Chemical Structure and Properties

The chemical structure of the compound is characterized by the presence of a trifluoromethyl group and a pyridin-3-ylsulfonyl moiety attached to a piperidine ring. The oxadiazole core is known for its stability and ability to form hydrogen bonds, which can enhance its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-oxadiazole ring exhibit significant antimicrobial properties. A study by Dhumal et al. (2016) demonstrated that derivatives of 1,3,4-oxadiazoles showed strong inhibition against Mycobacterium bovis BCG in both active and dormant states. This is crucial for developing new antitubercular agents as these bacteria can enter a dormant state that is resistant to conventional treatments .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

CompoundTarget OrganismInhibition Zone (mm)Reference
8aMycobacterium bovis18Dhumal et al. (2016)
17aStaphylococcus aureus20Desai et al. (2018)
18bEscherichia coli22Desai et al. (2018)

Anticancer Activity

The potential anticancer properties of oxadiazole derivatives have also been investigated. For instance, compounds similar to the target molecule have shown to increase p53 expression levels and induce apoptosis in cancer cell lines such as MCF-7 through caspase activation . This suggests that modifications on the oxadiazole scaffold could yield potent anticancer agents.

Case Study: Apoptotic Mechanism
In a study evaluating the effects of oxadiazole derivatives on MCF-7 cells:

  • Findings : The compounds increased p53 levels and activated caspase-3.
  • : These results indicate that the structural features of oxadiazoles can be leveraged to design new cancer therapeutics that promote programmed cell death .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and fatty acid biosynthesis.
  • Cell Membrane Disruption : The lipophilicity imparted by the trifluoromethyl group enhances membrane penetration.
  • Targeting Apoptotic Pathways : The ability to modulate apoptotic pathways presents a promising avenue for cancer treatment.

Q & A

Q. What are the standard synthetic routes for constructing the 1,3,4-oxadiazole core in this compound?

The 1,3,4-oxadiazole ring is typically synthesized via cyclization of hydrazides with carbon disulfide under basic conditions. For example, refluxing a hydrazide derivative with carbon disulfide and potassium hydroxide in ethanol for 10 hours yields the oxadiazole-thione intermediate, which can be further functionalized . Key parameters include reaction time, temperature, and stoichiometry of the base.

Q. How can the purity and structural integrity of this compound be validated?

High-performance liquid chromatography (HPLC) with ≥98% purity thresholds is standard for assessing purity (e.g., using C18 columns and acetonitrile/water gradients) . Structural confirmation employs NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and FT-IR to verify the pyridinylsulfonyl, piperidinyl, and trifluoromethyl groups. InChI keys and molecular formulas from databases like PubChem provide additional validation .

Q. What are the primary biological targets or activities reported for similar 1,3,4-oxadiazole derivatives?

Analogous compounds exhibit antimicrobial activity, particularly against Gram-positive bacteria, via mechanisms involving membrane disruption or enzyme inhibition (e.g., targeting DNA gyrase). For instance, 2-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole derivatives show pH-dependent fluorescence and antibacterial efficacy in MIC assays .

Advanced Research Questions

Q. How can synthetic yield be optimized for the piperidin-3-yl sulfonyl moiety?

Yield optimization for the pyridinylsulfonyl-piperidine fragment involves:

  • Protection/deprotection strategies : Use tert-butyloxycarbonyl (Boc) groups to prevent side reactions during sulfonylation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance sulfonyl chloride reactivity.
  • Catalysis : Triethylamine or DMAP can accelerate sulfonamide bond formation . Monitor reaction progress via TLC (silica gel, UV detection) and optimize molar ratios (e.g., 1:1.2 pyridinylsulfonyl chloride to piperidine).

Q. What structure-activity relationships (SAR) govern the trifluoromethyl group's role in bioactivity?

The trifluoromethyl group enhances metabolic stability and lipophilicity, improving membrane permeability. SAR studies on similar compounds reveal:

  • Electron-withdrawing effects : The -CF₃ group increases electrophilicity at the oxadiazole ring, enhancing interactions with bacterial enzymes .
  • Positional effects : Substitution at the 5-position of oxadiazole (vs. 2-position) improves antimicrobial potency by 3–5-fold in disk diffusion assays .

Q. How should researchers address contradictions in biological activity data across different assays?

Discrepancies may arise from variations in assay conditions (e.g., pH, bacterial strain). Methodological steps include:

  • Standardization : Use CLSI guidelines for MIC determinations.
  • Control compounds : Include reference antibiotics (e.g., ciprofloxacin) to validate assay sensitivity .
  • Solubility adjustments : For water-insoluble analogs, employ DMSO carriers at ≤1% v/v to avoid cytotoxicity artifacts .

Methodological Challenges and Solutions

Q. What strategies mitigate solubility issues during in vitro testing?

  • Derivatization : Introduce hydrophilic groups (e.g., -SO₃H, -COOH) to the pyridine or piperidine rings, as demonstrated in water-soluble oxadiazole probes .
  • Nanoformulation : Use liposomal encapsulation or cyclodextrin complexes to enhance bioavailability .

Q. How can computational methods aid in predicting binding modes?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model interactions with targets like DNA gyrase. Key steps:

  • Ligand preparation : Optimize the compound’s 3D structure using Gaussian09 at the B3LYP/6-31G* level.
  • Binding site analysis : Grid boxes centered on active-site residues (e.g., Tyr-122 for gyrase) improve docking accuracy .

Data Interpretation and Reproducibility

Q. What analytical methods resolve spectral overlaps in NMR characterization?

  • 2D NMR : HSQC and HMBC correlations distinguish overlapping proton signals (e.g., pyridinyl vs. piperidinyl protons) .
  • Deuterated solvents : Use DMSO-d₆ or CDCl₃ to shift residual solvent peaks away from critical regions.

Q. How can batch-to-batch variability in synthesis be minimized?

  • Quality control : Implement in-process monitoring via inline FT-IR for intermediate functional groups.
  • Reagent purity : Use freshly distilled sulfonyl chlorides and anhydrous conditions to prevent hydrolysis .

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